![molecular formula C3H5ClOS B2449970 Cyclopropanesulfinyl chloride CAS No. 139631-61-1](/img/structure/B2449970.png)
Cyclopropanesulfinyl chloride
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Overview
Description
Cyclopropanesulfonyl chloride is a chemical compound with the molecular formula C3H5ClO2S . It is a useful research chemical .
Synthesis Analysis
Cyclopropanesulfonyl chloride can be synthesized from cyclopropylmagnesium bromide . It can also be used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .Molecular Structure Analysis
The molecular structure of Cyclopropanesulfonyl chloride consists of a three-membered carbon ring (cyclopropane) attached to a sulfonyl chloride group .Chemical Reactions Analysis
While specific chemical reactions involving Cyclopropanesulfonyl chloride are not detailed in the search results, it is known that sulfonyl chlorides are generally reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
Cyclopropanesulfonyl chloride is a colorless liquid . It has a density of 1.38 g/mL at 25 °C, a refractive index (n20/D) of 1.4770, and a flash point of 204 °F .Scientific Research Applications
1. Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Cyclopropanesulfinyl chloride can be used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives . These derivatives can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors . This application is particularly important in the field of medicinal chemistry, where new drugs are being developed to combat hepatitis C.
Construction of Highly Functionalized Cyclopropanes
Cyclopropanesulfinyl chloride is also used in the synthesis of cyclopropane-containing natural products . These highly functionalized cyclopropanes are of significant interest in organic chemistry due to their presence in a variety of natural products and biologically active compounds .
Chemical Properties and Handling
Cyclopropanesulfinyl chloride is a colorless to yellow liquid with a density of 1.38 g/mL at 25 °C . It has a boiling point of 60.0°C (2.0 Torr) and a flash point of 96°C . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Contact with water liberates toxic gas .
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropanesulfinyl chloride is primarily used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives . These derivatives serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors . Therefore, the primary target of Cyclopropanesulfinyl chloride is the NS3 protease of the hepatitis C virus.
Mode of Action
It is known that it is used to synthesize sulfonamide derivatives . Sulfonamides are known to inhibit the function of enzymes, and in this case, it is likely that the synthesized sulfonamide derivatives inhibit the NS3 protease of the hepatitis C virus.
Biochemical Pathways
The NS3 protease is essential for the replication of the hepatitis C virus, so inhibiting this enzyme disrupts the viral life cycle .
Result of Action
The result of the action of Cyclopropanesulfinyl chloride is the synthesis of potent inhibitors of the hepatitis C virus NS3 protease . By inhibiting this enzyme, the replication of the virus is disrupted, leading to a decrease in viral load and potentially the alleviation of hepatitis C symptoms.
Action Environment
The action environment of Cyclopropanesulfinyl chloride is typically a laboratory setting, where it is used as a reagent in chemical reactions . The stability, efficacy, and action of Cyclopropanesulfinyl chloride can be influenced by various factors such as temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in a sealed container, away from heat sources .
properties
IUPAC Name |
cyclopropanesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPMEXSSYTVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfinyl chloride | |
CAS RN |
139631-61-1 |
Source
|
Record name | cyclopropanesulfinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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